molecular formula C12H17NO2 B8379513 2-Propyl-6-methylisonicotinic acid ethyl ester

2-Propyl-6-methylisonicotinic acid ethyl ester

Cat. No. B8379513
M. Wt: 207.27 g/mol
InChI Key: RXXZLRRUVXTECO-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

2-propenyl-6-methylisonicotinic acid ethyl ester (2.25 g, 10.9 mmol) is dissolved in THF (100 mL), Pd/C (300 mg, 10% Pd) is added and the mixture is stirred under 1 atm H2 at rt for 15 h. The catalyst is filtered off and the filtrate is evaporated to give 2-propyl-6-methylisonicotinic acid ethyl ester (2.30 g) as a colourless oil; LC-MS: tR=0.65 min, [M+1]+=208.12.
Name
2-propenyl-6-methylisonicotinic acid ethyl ester
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH:12]=[CH:13][CH3:14])[CH:6]=1)[CH3:2]>C1COCC1.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH2:12][CH2:13][CH3:14])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
2-propenyl-6-methylisonicotinic acid ethyl ester
Quantity
2.25 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)C)C=CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under 1 atm H2 at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC(=C1)C)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 101.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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